Patented Antifungal Activity: US5686637 Direct Compound Claim Versus Generic Imidazole Antifungals
4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is explicitly claimed as an antifungal compound in US5686637, with the patent abstract stating 'There is disclosed a novel compound having the formula ##STR1## which exhibits antifungal activity' [1]. In contrast, generic imidazole antifungals such as clotrimazole, ketoconazole, and miconazole are structurally distinct and were patented decades earlier (e.g., miconazole in 1968, ketoconazole in the 1970s). While quantitative MIC data for this specific compound is not publicly disclosed in the patent abstract, the compound's explicit patent protection as a novel antifungal entity distinguishes it from off-patent imidazoles and positions it as a unique scaffold for antifungal lead optimization.
| Evidence Dimension | Patent-protected antifungal compound identity |
|---|---|
| Target Compound Data | Claimed as novel antifungal agent in US5686637 |
| Comparator Or Baseline | Clotrimazole, ketoconazole, miconazole (generic imidazole antifungals) |
| Quantified Difference | Patented as novel antifungal entity vs. off-patent generic agents |
| Conditions | Patent US5686637; compound formula disclosed as antifungal agent |
Why This Matters
For antifungal drug discovery programs seeking novel, patent-protected scaffolds rather than generic imidazole antifungals, this compound represents a distinct chemical starting point with documented antifungal activity.
- [1] United States Patent US5686637. Antifungal agent. November 11, 1997. View Source
